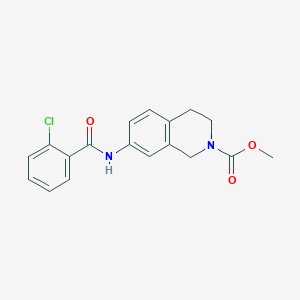

methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Descripción

Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline derivative characterized by a methyl ester group at the 2-position and a 2-chlorobenzamido substituent at the 7-position of the isoquinoline core. The compound’s structure combines a rigid tetrahydroisoquinoline scaffold with a lipophilic 2-chlorophenyl moiety, which may influence its pharmacokinetic and pharmacodynamic properties.

Propiedades

IUPAC Name |

methyl 7-[(2-chlorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-24-18(23)21-9-8-12-6-7-14(10-13(12)11-21)20-17(22)15-4-2-3-5-16(15)19/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYJNXNGCFQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction. This involves the reaction of 2-chlorobenzoic acid with the isoquinoline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is primarily studied for its biological activity as a potential drug candidate. Its structure features a tetrahydroisoquinoline core, which is known for various pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, tetrahydroisoquinolines have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate may possess similar mechanisms of action due to its structural analogies with known antitumor agents .

Neuroprotective Effects

The tetrahydroisoquinoline scaffold has been linked to neuroprotective effects in various models of neurodegenerative diseases. Compounds derived from this scaffold can modulate neurotransmitter systems and exhibit antioxidant properties. Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could potentially be explored for its neuroprotective capabilities in conditions like Alzheimer’s disease or Parkinson’s disease .

Pharmacological Research

Pharmacological studies are essential to determine the therapeutic potential and safety profile of methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.

Toxicological Studies

Toxicological assessments are crucial for any new drug candidate. Evaluating the safety profile through in vitro and in vivo studies will provide insights into the compound's potential side effects and therapeutic window. These studies will help establish the appropriate dosage and administration routes for clinical applications .

Industrial Applications

Beyond medicinal uses, methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate may have applications in other industries.

Chemical Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its derivatives can be utilized to create more complex molecules that may have diverse applications in pharmaceuticals and agrochemicals .

Material Science

Research into the material properties of tetrahydroisoquinoline derivatives suggests potential applications in developing new materials or coatings with specific chemical properties. The incorporation of such compounds could enhance the performance characteristics of materials used in various industrial applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorobenzamido group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.

Comparación Con Compuestos Similares

Structural Analogues in the Tetrahydroisoquinoline Family

Key structural analogs are compared based on substituent variations at the 6- and 7-positions, synthesis yields, and spectroscopic properties.

Key Observations:

Substituent Effects on Synthesis :

- Alkoxy substituents (e.g., propoxy in 8c) yield lower synthetic efficiency (20–27%) compared to heterocyclic groups like oxazolylmethoxy (12b, 76%) . This suggests that steric hindrance or electronic effects from the 2-chlorobenzamido group in the target compound may pose synthetic challenges.

- tert-Butyl protecting groups (e.g., in 12b and 22/23) are commonly used to stabilize intermediates during hydrogenation or coupling reactions .

Spectroscopic Signatures :

- The tert-butyl group in analogs consistently appears as a singlet at δ 1.49–1.51 .

- Aromatic protons in chlorophenyl-containing compounds (e.g., methylclonazepam in ) resonate near δ 8.0–8.2, aligning with predicted signals for the target compound’s 2-chlorobenzamido group .

Pharmacological Implications :

- Tetrazol-5-yl and oxazolyl substituents (e.g., 12b) are associated with enhanced metabolic stability and receptor-binding affinity in related compounds . The 2-chlorobenzamido group in the target compound may similarly improve lipophilicity and target engagement.

Functional Group Variations and Bioactivity

- Alkoxy vs. In contrast, the amido group in the target compound may enhance solubility via hydrogen bonding while retaining lipophilicity from the chlorophenyl moiety.

- Heterocyclic Additions : Compounds like 12b (oxazolylmethoxy) and 22/23 (tetrazolyl) demonstrate the importance of heterocycles in modulating electronic properties and bioactivity. The absence of such groups in the target compound suggests a divergent mechanism of action .

Actividad Biológica

Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C18H17ClN2O3

- Molecular Weight : 344.79 g/mol

- CAS Number : 716514

Biological Activity Overview

The biological activity of methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied in various contexts:

-

Anticancer Activity :

- Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has shown efficacy against several cancer cell lines.

- A study demonstrated that this compound inhibits cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the mitochondrial pathway .

-

Neuroprotective Effects :

- The compound has been reported to possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues.

- A specific study highlighted that administration of the compound improved cognitive function in mice subjected to induced neurotoxicity .

-

Antimicrobial Activity :

- Preliminary investigations have suggested that methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibits antimicrobial properties against various bacterial strains.

- Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

The mechanisms by which methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its biological effects include:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death in cancer cells.

- Antioxidant Activity : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cancer metabolism and microbial growth.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines:

- Objective : To evaluate the anticancer potential of methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptotic cells compared to controls.

Case Study 2: Neuroprotective Effects

In a neurotoxicity model:

- Objective : To assess the neuroprotective effects of the compound on cognitive decline.

- Methodology : Mice received daily doses for two weeks prior to neurotoxic exposure.

- Results : Treated mice exhibited improved performance in memory tasks and reduced levels of oxidative stress markers compared to untreated groups.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.